molecular formula C11H9F3N2O3 B2693287 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one CAS No. 630422-44-5

6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B2693287
CAS No.: 630422-44-5
M. Wt: 274.199
InChI Key: MOVTXYVMTFUFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a bicyclic aromatic framework with methoxy groups at positions 6 and 7 and a trifluoromethyl (-CF₃) substituent at position 2. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including anticancer, antimicrobial, and enzyme inhibitory activities . This compound is synthesized via cyclization of 2-aminobenzamide precursors under acidic conditions, often involving thionyl chloride (SOCl₂) and catalytic DMF, as described in intermediate synthesis protocols . Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a key scaffold for drug discovery .

Properties

IUPAC Name

6,7-dimethoxy-2-(trifluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3/c1-18-7-3-5-6(4-8(7)19-2)15-10(11(12,13)14)16-9(5)17/h3-4H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVTXYVMTFUFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and trifluoromethylating agents.

    Reaction Conditions:

    Purification: The final product is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 4

The 4-position carbonyl group participates in nucleophilic substitution reactions, particularly under basic conditions:

  • Reaction with Amines : In Cs₂CO₃/DMSO at 135°C, the 4-carbonyl oxygen is replaced by amines, forming 3-substituted quinazolinones (e.g., 3-methyl-2-phenyl derivatives) .
    Example :
    Quinazolinone+R-NH2Cs2CO3,DMSO,135C3-R-substituted product\text{Quinazolinone} + \text{R-NH}_2 \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO}, 135^\circ\text{C}} 3\text{-R-substituted product}
    Yield : ~70% for primary amines .

  • Copper-Catalyzed Cross-Coupling : With Cu(OAc)₂ or CuI catalysts, reactions with isocyanides and amines yield 3-alkyl/aryl derivatives .
    Conditions : Ethanol or DMSO, 80–100°C, 12–24 h .

Electrophilic Aromatic Substitution (EAS)

Methoxy groups at positions 6 and 7 activate the aromatic ring toward electrophilic substitution, primarily at positions 5 and 8:

  • Nitration : Occurs at the 5-position using HNO₃/H₂SO₄.
    Product : 5-Nitro derivative (used in further functionalization).

  • Halogenation : Bromination with Br₂/FeBr₃ yields 8-bromo derivatives.

Oxidation

The 3H position undergoes oxidation to form quinazoline-2,4-diones under acidic conditions :
3H-QuinazolinoneH2SO4,Urea,135185C2,4-Dione derivative\text{3H-Quinazolinone} \xrightarrow{\text{H}_2\text{SO}_4, \text{Urea}, 135–185^\circ\text{C}} \text{2,4-Dione derivative}
Application : Intermediate for anticonvulsant drug candidates .

Reduction

The carbonyl group at position 4 is reducible with LiAlH₄ or NaBH₄, forming dihydroquinazolinones.
Product : 3,4-Dihydroquinazolin-4-ol (improved solubility for pharmacological studies).

Functionalization of the Trifluoromethyl Group

The CF₃ group participates in halogen exchange and nucleophilic substitution:

  • Chlorination : With PCl₅, CF₃ converts to CCl₂F under harsh conditions (180°C).
    Application : Synthesis of agrochemical intermediates.

  • Hydrolysis : In NaOH/EtOH, CF₃ hydrolyzes to COOH, yielding 2-carboxyquinazolinones.

Condensation Reactions

The compound reacts with aldehydes in acid-catalyzed condensations to form styryl derivatives :
Quinazolinone+R-CHOHCl, EtOH2-Styrylquinazolinone\text{Quinazolinone} + \text{R-CHO} \xrightarrow{\text{HCl, EtOH}} \text{2-Styrylquinazolinone}
Example :

  • Product : (E)-3-Phenyl-2-styrylquinazolin-4(3H)-one (antipsychotic activity) .
    Yield : 45–65% .

Demethylation of Methoxy Groups

Under acidic (HBr/AcOH) or basic (NaOH) conditions, methoxy groups demethylate to hydroxyls :
6,7-DimethoxyHBr/AcOH6,7-Dihydroxy\text{6,7-Dimethoxy} \xrightarrow{\text{HBr/AcOH}} \text{6,7-Dihydroxy}
Application : Synthesis of polyphenolic analogs for antioxidant studies .

Comparative Reaction Table

Reaction Type Reagents/Conditions Major Products Yield Application Source
Nucleophilic SubstitutionCs₂CO₃, DMSO, 135°C3-Alkyl/Aryl derivatives60–75%Drug intermediate
Electrophilic SubstitutionHNO₃/H₂SO₄ or Br₂/FeBr₃5-Nitro or 8-Bromo derivatives50–70%Functionalization
OxidationH₂SO₄, Urea, 135–185°CQuinazoline-2,4-dione80–90%Anticonvulsant synthesis
CF₃ FunctionalizationPCl₅, 180°CCCl₂F-substituted quinazolinone40–50%Agrochemicals
CondensationHCl, R-CHO, EtOHStyryl derivatives45–65%CNS-active compounds

Mechanistic Insights

  • Nucleophilic Substitution : The 4-carbonyl’s electrophilicity is enhanced by electron-withdrawing CF₃, facilitating amine attack .

  • CF₃ Reactivity : The trifluoromethyl group’s strong electron-withdrawing effect directs substitution to the 2-position while stabilizing intermediates via inductive effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The compound's structure is characterized by the presence of two methoxy groups and a trifluoromethyl group, which contribute to its unique chemical properties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolin-4-one exhibit notable antimicrobial properties. For instance, compounds related to this compound have been screened against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives showed significant minimum inhibitory concentrations (MIC), indicating their potential as antibacterial agents .

CompoundMIC (µg/mL)Target Organism
6d6.25Mycobacterium smegmatis
6e12.5Pseudomonas aeruginosa

Antiinflammatory Activity

In addition to antimicrobial effects, quinazolin-4-one derivatives have been evaluated for anti-inflammatory properties. The compounds have shown efficacy in reducing inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Therapeutic Potential

The structural features of this compound make it a candidate for further exploration in drug development:

  • Antituberculosis Agents : Given the compound's activity against Mycobacterium smegmatis, it may serve as a lead compound for developing new antituberculosis medications.
  • Cancer Treatment : Some quinazoline derivatives are being investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth .

Case Studies

Several studies have reported the synthesis and evaluation of quinazoline derivatives:

  • Antimicrobial Evaluation : A study synthesized a series of quinazoline derivatives and assessed their antimicrobial activity using the agar diffusion method. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
  • Inflammation Models : In another study, compounds were tested in carrageenan-induced paw edema models in rats, showing promising results in reducing inflammation similar to conventional anti-inflammatory drugs like ibuprofen .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, with variations in substituents influencing their biological activity and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Biological Activity Key Findings References
6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one 6,7-OCH₃; 2-CF₃ Intermediate for apoptosis-inducing agents Upregulates Bax protein, showing pro-apoptotic potential in cancer cells .
6,7-Difluoro-2-methylquinazolin-4(3H)-one 6,7-F; 2-CH₃ Antimicrobial intermediate Lower metabolic stability compared to trifluoromethyl analogs .
3-[(4-Hydroxy-3-methoxy-5-nitrobenzylidene)-amino]-6,7-dimethoxy-2-methyl-3H-quinazolin-4-one 6,7-OCH₃; 2-CH₃; Schiff base substituent Not explicitly reported Structural complexity reduces synthetic yield compared to simpler analogs .
2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one 2-CH₃; isoxazole-CF₃-phenyl hybrid Analgesic, anti-inflammatory, antimicrobial Superior activity due to isoxazole-CF₃ synergy; IC₅₀ = 12 μM (anti-inflammatory) .
6-Chloro-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one 6-Cl; 3-CF₃-phenyl Dual enzyme inhibitor (α-glucosidase/α-amylase) CF₃-phenyl enhances enzyme binding; IC₅₀ = 8.2 μM (α-glucosidase) .

Key Observations:

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Compounds with CF₃ at position 2 (e.g., target compound) or 3 (e.g., 6-chloro analog) exhibit enhanced enzyme inhibition and apoptosis induction compared to methyl (-CH₃) or halogen substituents .
  • Methoxy (-OCH₃) : The 6,7-dimethoxy configuration improves solubility but may reduce membrane permeability compared to fluoro substituents .

Biological Performance: The target compound’s pro-apoptotic activity (via Bax upregulation) is distinct from the dual enzyme inhibition seen in 6-chloro-3-(3-CF₃-phenyl)quinazolin-4(3H)-one .

Synthetic Accessibility :

  • Electrochemical methods (e.g., carbon/aluminum electrodes) enable efficient cyclization for quinazolin-4(3H)-one cores but require optimization for trifluoromethylated derivatives .
  • Schiff base derivatives (e.g., compound 6a ) involve multi-step synthesis, limiting scalability.

Biological Activity

6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including methoxy groups and a trifluoromethyl group, contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula: C11_{11}H9_9F3_3N2_2O3_3
  • Molecular Weight: 274.196 g/mol
  • CAS Number: 630422-44-5

The presence of both methoxy and trifluoromethyl groups enhances the compound's lipophilicity and reactivity, making it a candidate for various biological applications.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group improves membrane permeability, allowing the compound to enter cells more effectively. Once inside, it can bind to enzymes or receptors, modulating their activity and influencing various biological pathways.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluating various quinazolinone derivatives found that compounds similar to this compound demonstrated cytotoxic effects against multiple cancer cell lines. In particular, quinazoline derivatives have shown promise in inhibiting the growth of prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells .

Table 1: Cytotoxicity Data of Quinazoline Derivatives

Compound IDCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against specific cancer types.

Antimicrobial Activity

The quinazolinone structural motif is also known for its antimicrobial properties. Compounds derived from this structure have been tested against various bacteria and fungi. In one study, derivatives were evaluated for their minimum inhibitory concentrations (MICs) against several pathogens. The results indicated moderate to good antimicrobial activity across different strains .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

Compound IDPathogen TypeMIC (µg/mL)
Compound XGram-positive200
Compound YGram-negative400
Compound ZFungi800

These findings suggest that modifications to the quinazoline structure can enhance antimicrobial efficacy.

Case Studies

  • Antiproliferative Effects : A study involving a series of quinazoline-thiazole hybrids revealed that certain derivatives exhibited superior antiproliferative activity compared to traditional chemotherapeutics like sorafenib. This highlights the potential of modifying the quinazoline scaffold to improve therapeutic outcomes in cancer treatment .
  • In Vivo Studies : Preliminary in vivo tests on selected compounds indicated promising results in terms of bioavailability and pharmacokinetics. For instance, derivatives showed effective brain penetration and favorable half-lives, suggesting their potential for further development as therapeutic agents .

Q & A

Q. What are the most reliable synthetic routes for preparing 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one?

The compound can be synthesized via one-pot condensation using trifluoroacetic acid (TFA) as a CF₃ source, as demonstrated in trifluoromethylated quinazolinone syntheses. Key steps include cyclization of substituted anthranilic acid derivatives with trifluoroacetylating agents under acidic conditions. Chromatographic purification (e.g., silica gel) is critical for isolating the product, yielding ~45-60% . Alternative methods involve palladium-catalyzed carbonylative reactions with trifluoroacetimidoyl chlorides and amines, achieving yields up to 99% under CO-free conditions .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of ¹H/¹³C NMR, IR, and HRMS for structural confirmation. For example, ¹H NMR in DMSO-d₆ should display methoxy proton signals at δ ~3.65–3.72 ppm, aromatic protons at δ 6.35–8.18 ppm, and a carbonyl resonance at ~163 ppm in ¹³C NMR. HRMS analysis (e.g., ESI+) should match the calculated molecular ion [C₁₇H₁₆F₃N₂O₃+H⁺] at 353.3157 .

Q. What in vitro assays are suitable for preliminary cytotoxicity evaluation?

Screen against HeLa (cervical cancer) and BT-549 (breast cancer) cell lines using MTT or SRB assays. Compound analogs with methoxy and trifluoromethyl substituents have shown IC₅₀ values in the µM range, suggesting similar protocols apply. Normalize results against positive controls like doxorubicin .

Q. How can researchers optimize purification of this quinazolinone derivative?

Combine column chromatography (e.g., ethyl acetate/hexane gradients) with recrystallization from ethanol or methanol. Polar substituents like methoxy groups may require mixed solvent systems (e.g., CH₂Cl₂/MeOH) for optimal purity .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across studies?

Contradictions often arise from variations in cell line sensitivity , assay protocols , or compound purity . Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., incubation time, serum concentration). Cross-reference cytotoxicity data with structural analogs (e.g., dihydroquinazolinones) to identify substituent-specific trends .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced anticancer activity?

Focus on electron-withdrawing groups (e.g., CF₃) at position 2 and methoxy groups at positions 6/7, which enhance cytotoxicity by improving membrane permeability and target binding. Test substitutions at position 3 (e.g., aryl or alkyl groups) to modulate selectivity. Use molecular docking to predict interactions with enzymes like thymidylate synthase .

Q. What advanced catalytic systems improve synthetic efficiency?

Palladium/ligand systems (e.g., Pd(OAc)₂ with Xantphos) enable three-component carbonylative coupling, avoiding hazardous CO gas. Optimize solvent (toluene/DMF) and temperature (80–100°C) to achieve near-quantitative yields. This method supports late-stage functionalization of natural product scaffolds .

Q. How to evaluate anti-inflammatory mechanisms beyond COX-2 inhibition?

Target microsomal prostaglandin E synthase-1 (mPGES-1) using ELISA-based assays. Synthesize analogs with pyrido[2,3-d]pyrimidin-4(3H)-one cores and measure IC₅₀ values against recombinant mPGES-1. Compare selectivity profiles to mitigate cardiovascular side effects .

Q. What methods validate antimicrobial activity against resistant pathogens?

Use broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Derivatives with thioxo or halogen substituents show MIC values <50 µg/mL. Pair with time-kill studies to assess bactericidal vs. bacteriostatic effects .

Q. How can Pd-catalyzed homocoupling reactions expand structural diversity?

Oxidative homocoupling of 2-arylquinazolinones generates biaryl dimers with enhanced π-stacking interactions. Use Cu(OAc)₂ as an oxidant and DMSO as a solvent at 120°C. Monitor regioselectivity (C5 vs. C6 coupling) via NMR to optimize dimer yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.